![molecular formula C23H21ClN4O3S2 B2527488 Clorhidrato de N-(3-(benzo[d]tiazol-2-il)-6-etil-4,5,6,7-tetrahidrotieno[2,3-c]piridin-2-il)-4-nitrobenzamida CAS No. 1216690-85-5](/img/structure/B2527488.png)

Clorhidrato de N-(3-(benzo[d]tiazol-2-il)-6-etil-4,5,6,7-tetrahidrotieno[2,3-c]piridin-2-il)-4-nitrobenzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

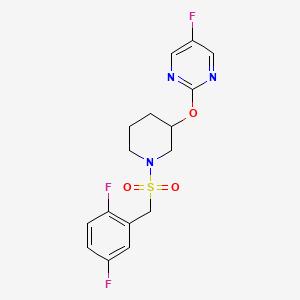

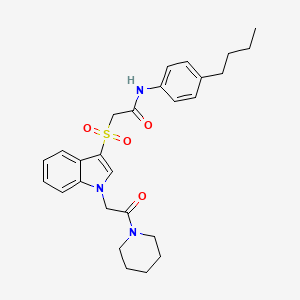

The compound "N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride" is a structurally complex molecule that likely exhibits interesting chemical and physical properties due to its heterocyclic components and functional groups. Although the specific compound is not directly mentioned in the provided papers, related structures have been synthesized and analyzed, which can give insights into the behavior of similar compounds.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been described in the literature. For instance, a stepwise 1,3-dipolar cycloaddition reaction of N-phenacylbenzothiazolium bromides with nitroalkenes has been used to produce tetrahydrobenzo[d]pyrrolo[2,1-b]thiazoles, which share some structural features with the compound . The reaction is promoted by triethylamine and conducted in ethanol, leading to a mixture of isomeric compounds. Further chemical manipulations such as dehydrogenation with DDQ can yield benzo[d]pyrrolo[2,1-b]thiazoles . This suggests that similar synthetic strategies could potentially be applied to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using NMR spectroscopy and X-ray crystallography. For example, four closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides have been structurally characterized, revealing that the fused six-membered ring adopts a half-chair conformation and can exhibit conformational disorder . This information is valuable as it indicates that the compound of interest may also display conformational flexibility, which could affect its reactivity and interactions.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored through various chemical reactions. The cycloaddition reactions mentioned earlier are just one example of the types of chemical transformations that can be performed on heterocyclic scaffolds. The presence of nitro groups and amide functionalities in the compound of interest suggests that it may undergo reactions such as reduction, nucleophilic substitution, or further cycloaddition, depending on the reaction conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound have not been detailed in the provided papers, the properties of structurally similar compounds have been studied. For instance, the presence of different substituents on the benzamide ring can influence the modes of supramolecular aggregation, as seen in the related benzamides . This implies that the nitro group and other substituents in the compound of interest could significantly affect its solubility, melting point, and potential for forming crystalline structures.

Aplicaciones Científicas De Investigación

Actividad Anti-Tuberculosa

Los derivados de benzotiazol han llamado la atención debido a su potencial antituberculoso. Los investigadores han sintetizado nuevos compuestos basados en andamiajes de benzotiazol y han evaluado su actividad inhibitoria contra Mycobacterium tuberculosis (M. tuberculosis) . Estos compuestos demuestran una potencia de inhibición prometedora, lo que los convierte en candidatos potenciales para el desarrollo de nuevos medicamentos anti-TB. Las vías sintéticas incluyen diazo-acoplamiento, condensación de Knoevenagel, reacción de Biginelli, técnicas de hibridación molecular, irradiación de microondas y reacciones multicomponentes de un solo paso.

Propiedades Anticancerígenas

La estructura del compuesto sugiere una posible actividad anticancerígena. Se han evaluado derivados similares de benzotiazol contra líneas celulares de cáncer humano, incluidas MGC-803, HepG-2, T24 y NCI-H460. Muchos de estos derivados exhiben una potente citotoxicidad, lo que los convierte en candidatos interesantes para una mayor investigación en terapia contra el cáncer .

Efectos Antiinflamatorios y Analgésicos

Los tiazoles, incluidos los benzotiazoles, se han asociado con propiedades antiinflamatorias y analgésicas. La presencia del anillo de tiazolidinona mejora estos efectos. Estudios adicionales podrían explorar el potencial del compuesto en el manejo de afecciones inflamatorias .

Estudios de Acoplamiento Molecular

Los investigadores han realizado estudios de acoplamiento molecular para comprender la interacción de los derivados de benzotiazol con objetivos proteicos específicos. Por ejemplo, las investigaciones contra la enzima diana DprE1 tienen como objetivo identificar inhibidores potentes con una mayor actividad antituberculosa .

Metodología Sintética

La síntesis del compuesto implica el acoplamiento de 2-amino benzotiazoles sustituidos con ácido N-fenil antranílico. Se han explorado diversas vías sintéticas para lograr estos derivados .

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

Biochemical Pathways

tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of this bacterium.

Pharmacokinetics

The admet calculation showed favorable pharmacokinetic profile of synthesized benzothiazole derivatives .

Result of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity , suggesting that they may inhibit the growth of M. tuberculosis at the molecular and cellular levels.

Direcciones Futuras

Propiedades

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-nitrobenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O3S2.ClH/c1-2-26-12-11-16-19(13-26)32-23(20(16)22-24-17-5-3-4-6-18(17)31-22)25-21(28)14-7-9-15(10-8-14)27(29)30;/h3-10H,2,11-13H2,1H3,(H,25,28);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDBOMBULQNFMQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Methylphenyl)methyl-[(2-methylpyrazol-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2527406.png)

![3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B2527407.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2527417.png)

![3-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyanopropyl)propanamide](/img/structure/B2527419.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2527420.png)

![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2527427.png)